Product packaging for 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one(Cat. No.:CAS No. 685111-92-6)

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

Cat. No.: B1676233
CAS No.: 685111-92-6
M. Wt: 440.3 g/mol
InChI Key: HOAHIHGOMCBTFW-XCJSNOFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Nucleoside Analogues in Medicinal Chemistry

Nucleoside analogues represent a significant class of therapeutic agents with a long and impactful history in medicinal chemistry. They serve as essential building blocks for DNA and RNA synthesis and are involved in numerous critical biological processes nih.govrsc.org. Their structural similarity to naturally occurring nucleosides allows them to be recognized by cellular and viral enzymes. However, even subtle modifications to their structure can lead to the disruption or termination of replication and other vital biological functions nih.gov. This inherent property has made nucleoside analogues valuable in treating various conditions, including viral infections and neoplasms acs.orgresearchgate.net. Over a hundred nucleoside analogues have received approval for therapeutic use, highlighting their importance in the pharmaceutical landscape researchgate.net. The development of these compounds often involves modifying the sugar or nucleobase moieties to enhance their therapeutic benefits rsc.org.

Overview of MB-7133 as a Targeted Prodrug

MB-7133, also known by synonyms such as MB07133 and MB-07133, is a chemical compound designed as a targeted prodrug nih.gov. Specifically, it is an intravenously administered prodrug of cytarabine (B982) mononucleotide (araCMP), an activated form of the antimetabolite cytarabine (araC) nih.govpatsnap.comdrugbank.com. Prodrugs are derivatives of active drug moieties engineered to undergo conversion within the body to release the active parent drug. This approach is employed to overcome various pharmaceutical, pharmacokinetic, or pharmacodynamic challenges associated with the parent drug, such as poor oral absorption, inadequate site specificity, or poor stability mdpi.com. MB-7133 utilizes a targeted prodrug strategy, specifically the HepDirect technology, to deliver the cytarabine moiety preferentially to the liver drugbank.comchinayyhg.com. This targeting is crucial because while araC is effective against leukemia, its efficacy against primary liver cancer is limited due to low levels of the enzyme required for its initial conversion to araCMP in the liver drugbank.com.

Upon administration, the targeting moiety of MB-7133 facilitates its specific delivery to liver cells nih.gov. Within these cells, the prodrug is rapidly cleaved, releasing araCMP and bypassing the initial rate-limiting enzymatic step in araC activation within the liver drugbank.com. The araCMP is then efficiently converted to the biologically active form, araCTP (cytarabine triphosphate), by a liver kinase nih.gov. This targeted activation in the liver is intended to enhance the concentration of the active drug in the desired tissue while minimizing systemic exposure and potential toxicity in other tissues, such as bone marrow, where araC is rapidly activated nih.govdrugbank.com.

Historical Development and Significance in Deoxyribonucleic Acid (DNA) Synthesis Inhibition Research

The historical development of MB-7133 is rooted in the ongoing research into nucleoside analogues as inhibitors of DNA synthesis. Cytarabine, the parent drug of MB-7133, is a well-established antimetabolite that exerts its cytotoxic effects by interfering with DNA synthesis nih.govdrugbank.com. Its mechanism involves being converted intracellularly to its active triphosphate form, araCTP, which then competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately halting DNA replication and inducing cell death nih.gov.

Despite the established efficacy of cytarabine in certain cancers, its application in primary liver cancer was hindered by the liver's limited capacity to convert araC to its active monophosphate form drugbank.com. This challenge spurred research into prodrug strategies to improve the delivery and activation of cytarabine specifically in liver cells. MB-7133 emerged from these efforts, incorporating a biolabile entity to mask the hydrophilic phosphate (B84403) moiety of cytarabine monophosphate and a targeting mechanism for liver delivery drugbank.comchinayyhg.com. This approach aimed to overcome the limitations of administering araC directly and enhance the delivery of an already phosphorylated nucleoside to liver cancer cells, thereby increasing cytotoxic activity in the target tissue chinayyhg.com.

The development of MB-7133, included in patents as early as 2004, signifies a notable step in the evolution of nucleoside analogue-based therapies, particularly in the context of targeted drug delivery to specific organs like the liver chinayyhg.com. Its design to bypass a key metabolic bottleneck in liver cells and directly deliver a precursor to the active triphosphate form highlights its significance in advancing strategies for DNA synthesis inhibition in a tissue-specific manner nih.govdrugbank.com. Research findings related to MB-7133 have focused on its mechanism of activation and its selective activity in liver cells drugbank.comchinayyhg.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N4O8P B1676233 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one CAS No. 685111-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

685111-92-6

Molecular Formula

C17H21N4O8P

Molecular Weight

440.3 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C17H21N4O8P/c18-13-3-7-21(17(24)20-13)16-15(23)14(22)12(28-16)9-27-30(25)26-8-4-11(29-30)10-1-5-19-6-2-10/h1-3,5-7,11-12,14-16,22-23H,4,8-9H2,(H2,18,20,24)/t11-,12+,14+,15-,16+,30-/m0/s1

InChI Key

HOAHIHGOMCBTFW-XCJSNOFESA-N

Isomeric SMILES

C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MB-07133;  MB 07133;  MB07133.

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Structural Design Principles of MB-7133: A Phosphorylated Cytarabine (B982) Derivative

MB-7133 is structurally designed as a phosphorylated derivative of cytarabine (araC). chinayyhg.com Cytarabine's anti-cancer activity is mediated by its conversion to the active triphosphate form, araCTP, which inhibits DNA polymerase and DNA synthesis. drugbank.comnih.govadooq.com However, the initial phosphorylation of araC to araCMP is a rate-limiting step in the liver and primary liver tumors due to low levels of the required enzyme. drugbank.com MB-7133 bypasses this limitation by being a prodrug of araCMP, effectively delivering an already phosphorylated form of cytarabine. drugbank.comnih.govpatsnap.com

The structure of MB-7133 incorporates a biolabile entity that masks the hydrophilic phosphate (B84403) moiety of cytarabine monophosphate. chinayyhg.com This modification is crucial for enabling the molecule to enter cells independently of nucleoside transporters, which can be deficient in some cancer cells, and for facilitating its targeted delivery. chinayyhg.com The molecular formula of MB-7133 is C₁₇H₂₁N₄O₈P, and its molecular weight is approximately 440.34 g/mol . nih.govbiorbyt.comnih.govchemicalbook.com

The IUPAC name for MB-7133 is 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ⁵-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one. nih.gov Its structure includes the cytarabine core linked via the 5'-hydroxyl group to a cyclic phosphate ester containing a pyridine (B92270) moiety. nih.govnih.gov

Prodrug Modalities: The HepDirect Technology Framework

MB-7133 utilizes the HepDirect technology, a prodrug strategy developed by Metabasis Therapeutics, aimed at targeting drug activation specifically to the liver. drugbank.compatsnap.comchinayyhg.combioworld.com This technology is based on the principle of using liver-specific enzymes, particularly cytochrome P450 (CYP450) enzymes, to trigger the release of the active drug. chinayyhg.com

The HepDirect framework involves incorporating a chemical moiety onto the parent drug that is cleavable by CYP450 enzymes highly expressed in the liver. chinayyhg.com This enzymatic cleavage initiates a cascade that ultimately liberates the active drug or, in the case of MB-7133, the monophosphorylated nucleoside analogue. chinayyhg.com This targeted activation minimizes systemic exposure to the active drug, potentially reducing toxicity in non-target tissues where these enzymes are less abundant. drugbank.comnih.govchinayyhg.com The HepDirect technology allows for an increased release of cytotoxic compounds in the liver and a decrease in the accumulation of toxic compounds in toxicologically sensitive organs. chinayyhg.com

Synthetic Routes and Chemical Transformations for Prodrug Activation

The activation of MB-7133 within liver cells involves a series of chemical transformations initiated by enzymatic activity. The core of the HepDirect activation mechanism for MB-7133 is the oxidation of a carbon within the heterocycle containing the phosphorus atom, catalyzed by a CYP450 enzyme. chinayyhg.com

Following the CYP450-mediated oxidation, the molecule undergoes spontaneous breakdown or is acted upon by phosphodiesterases, leading to the liberation of the monophosphorylated cytarabine (araCMP). drugbank.comchinayyhg.com Once araCMP is generated within the liver cell, it is rapidly converted by liver kinases to the biologically active form, araCTP. drugbank.comnih.gov This bypasses the initial rate-limiting step of araC phosphorylation that limits the efficacy of the parent drug in the liver. drugbank.com

Studies have shown that MB-7133 is efficiently activated by human microsomes, and it provides significantly higher levels of cytarabine triphosphate in primary rat hepatocytes compared to cytarabine itself. bioworld.com This demonstrates the effectiveness of the HepDirect technology in facilitating the intracellular delivery and activation of the phosphorylated nucleoside in liver cells. The byproducts of the HepDirect activation are designed to be conjugated with glutathione (B108866) and excreted from the liver, minimizing their potential toxicity. chinayyhg.com

Here is a summary of the activation pathway:

StepEnzyme/MechanismProduct/Outcome
MB-7133 undergoes oxidationCYP450 enzyme catalysis chinayyhg.comOxidized intermediate
Oxidized intermediate undergoes cleavageSpontaneous or PhosphodiesteraseCytarabine monophosphate (araCMP) is released drugbank.comchinayyhg.com
araCMP undergoes phosphorylationLiver kinases drugbank.comnih.govCytarabine triphosphate (araCTP) is formed drugbank.comnih.gov

The selective activation in the liver is a key feature of MB-7133's design, aiming to concentrate the cytotoxic effects in liver cancer cells while reducing systemic exposure and associated toxicities. drugbank.comnih.govchinayyhg.com

Molecular Mechanisms of Action and Biological Targets

Primary Pharmacological Action: Inhibition of Deoxyribonucleic Acid Synthesis

The primary pharmacological action of MB-7133, mediated by its active metabolite araCTP, is the inhibition of deoxyribonucleic acid (DNA) synthesis. nih.govbiorbyt.com This occurs because araCTP is an analog of deoxycytidine triphosphate (dCTP), a natural nucleotide required for DNA replication. nih.gov AraCTP competes with dCTP for incorporation into the growing DNA chain by DNA polymerase enzymes. nih.gov Once incorporated, the presence of the arabinose sugar moiety instead of the natural deoxyribose sugar at the 3' position of the incorporated araC residue prevents the addition of the next nucleotide, effectively terminating DNA chain elongation. nih.govlibretexts.org This premature chain termination stalls DNA replication, leading to replication stress and ultimately inhibiting cell proliferation. patsnap.comcuni.cz

Identification and Characterization of Specific Molecular Targets: Deoxyribonucleic Acid Polymerase

The key molecular targets of the active metabolite of MB-7133, araCTP, are DNA polymerase enzymes. nih.govpatsnap.com DNA polymerases are essential enzymes responsible for synthesizing new DNA strands during replication and repair processes. patsnap.com AraCTP acts as a competitive inhibitor of these polymerases, primarily by competing with the natural substrate dCTP for binding to the enzyme's active site. nih.gov While various DNA polymerases exist in cells, the incorporation of araCTP into DNA is a critical step in mediating the cytotoxic effects, directly impacting the function of the polymerases involved in DNA replication. nih.govlibretexts.org

Intracellular Biotransformation Pathways and Active Metabolite Formation

MB-7133 functions as a prodrug that requires intracellular biotransformation to yield its active metabolite. nih.govpatsnap.com Upon administration, the targeting moiety of MB-7133 is designed to deliver the compound to specific tissues, such as the liver. nih.gov Inside the cell, MB-7133, which is a prodrug of araCMP, is converted to araCMP. nih.gov Subsequently, araCMP is phosphorylated by intracellular kinases to form araCDP (cytarabine diphosphate) and then further phosphorylated to the active triphosphate form, araCTP. nih.gov This conversion to araCTP is crucial for its antineoplastic activity. nih.gov Studies have also identified metabolites such as cytarabine (B982) (araC) and arabinofuranosyluracil (B3032727) (araU) in biological samples, indicating further metabolic processing of the cytarabine moiety. patsnap.com

A simplified representation of the biotransformation pathway is shown below:

StepSubstrateEnzyme/ProcessProduct
Prodrug ActivationMB-7133Cellular enzymesaraCMP
Phosphorylation (1st)araCMPKinasearaCDP
Phosphorylation (2nd)araCDPKinasearaCTP
Further Metabolism (e.g., deamination)araCDeaminasearaU

Note: This table provides a general overview based on available information regarding cytarabine prodrug metabolism. Specific enzymes involved in each step for MB-7133 may vary depending on the cell type and require further detailed research.

Biotransformation is a fundamental process that converts compounds into metabolites, which can be more or less active, or more water-soluble for excretion. pharmacologycanada.orgmhmedical.com

Cellular Permeation Mechanisms Independent of Canonical Nucleoside Transporters

Nucleoside transporters (NTs), including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), play a significant role in the cellular uptake of natural nucleosides and many nucleoside analog drugs. nih.govopenmedscience.com However, MB-7133 is designed as a prodrug of araCMP with a specific targeting moiety. nih.gov This design suggests that its cellular permeation mechanism may be independent of or less reliant on the canonical nucleoside transporters that typically transport nucleosides and nucleoside monophosphates. nih.govresearchgate.net The targeting moiety is intended to facilitate uptake into specific cells or tissues, potentially through receptor-mediated endocytosis or other transporter systems distinct from the common NTs. nih.gov This differential uptake mechanism could contribute to targeted delivery and reduced systemic exposure of the active metabolite.

Preclinical in Vitro Characterization

Biochemical Characterization of Enzymatic Processes

Kinetics of Monophosphorylated Cytarabine (B982) Release and Subsequent Metabolism

MB-7133 functions as a prodrug designed to release monophosphorylated cytarabine (araCMP) nih.gov. This release is intended to bypass the initial phosphorylation step of cytarabine by deoxycytidine kinase (DCK), which can be rate-limiting in the metabolic conversion to the active triphosphate form chapman.edumdpi.comnih.gov.

Following the release of araCMP, it undergoes further intracellular phosphorylation to form cytarabine diphosphate (B83284) (araCDP) by cytidine (B196190) monophosphate kinase 1 (CMPK1), and subsequently to the active metabolite, araCTP, by nucleoside diphosphate kinases (NDPKs) mdpi.com. AraCTP is the cytotoxic form that interferes with DNA synthesis mdpi.comwikipedia.orgresearchgate.netnih.gov.

The metabolism of cytarabine and its monophosphate is also influenced by deaminating enzymes. Cytidine deaminase (CDA) deaminates cytarabine into the inactive uracil (B121893) derivative, uracil arabinoside (AraU) chapman.edunih.govwikipedia.orgresearchgate.netnih.gov. Deoxycytidylate monophosphate deaminase (DCMD) deaminates cytarabine monophosphate to arabinosyluracil monophosphate, another inactive metabolite researchgate.netnih.gov. The balance between these activating and deactivating enzymes is crucial in determining the intracellular levels of araCTP and, consequently, the cytotoxic activity researchgate.netnih.gov.

MB-7133's design, utilizing the HepDirect technology, involves the oxidation of a carbon in a heterocycle containing a phosphorus atom, catalyzed by cytochrome P450 enzymes. chinayyhg.com This oxidation is followed by the liberation of the monophosphorylated nucleoside analog chinayyhg.com. This mechanism is intended to facilitate the selective release of monophosphorylated cytarabine in liver cells chinayyhg.com.

Enzyme-Substrate Interaction Studies

MB-7133 is designed to be independent of nucleoside transporters for cellular entry, a potential advantage in overcoming resistance mechanisms related to reduced transporter activity chinayyhg.com. Upon entering the cell, MB-7133 requires enzymatic processing, specifically by cytochrome P450 enzymes, to become biologically active and release the monophosphorylated cytarabine chinayyhg.com.

The subsequent conversion of araCMP to araCTP involves interactions with specific kinases, including CMPK1 and NDPKs mdpi.com. The active metabolite, araCTP, exerts its cytotoxic effect by interacting with DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP), and inhibiting DNA synthesis mdpi.comwikipedia.orgresearchgate.netnih.gov. AraCTP can also be incorporated directly into DNA, acting as a chain terminator researchgate.net.

Preclinical in Vivo Investigations Non Human Models

Evaluation of Efficacy in Relevant Animal Disease Models

Preclinical studies have been conducted to evaluate the efficacy of MB-7133, particularly in the context of hepatocellular carcinoma (HCC), given its liver-targeted delivery mechanism bioworld.combioworld.com.

While specific detailed data tables from MB-7133 efficacy studies in animal models were not extensively available in the immediate search results, the literature indicates that the prodrug approach of delivering monophosphorylated nucleosides like MB-7133 is designed to be active in cells deficient in nucleoside kinases, which can be a mechanism of resistance to parent nucleosides chinayyhg.com. MB-7133 is noted to release monophosphorylated cytarabine (B982) selectively in liver cells after administration, increasing cytotoxic activity in these cells and demonstrating the ability to kill primary liver cancer cells chinayyhg.com. The activation of MB-7133 is reported to involve enzymes from the cytochrome P450 family chinayyhg.com.

The selection of appropriate animal models for efficacy assessment is a critical aspect of preclinical development, aiming to utilize models that best mimic the human disease state nih.govplos.org. For metabolic diseases and cancers like HCC, various rodent models, including genetically modified and diet-induced models, are commonly employed scielo.brjax.org.

Pharmacodynamic Endpoints and Biomarker Assessment in Preclinical Species

Pharmacodynamic (PD) studies in preclinical species aim to characterize the relationship between drug exposure and its biological effects over time catapult.org.uknih.gov. This includes assessing target engagement and downstream effects using relevant biomarkers uni-konstanz.de.

For MB-7133, a key aspect of its pharmacodynamics relates to the selective conversion of the delivered araCMP to araCTP in the liver nih.gov. This conversion is mediated by a liver kinase nih.gov. The active metabolite, araCTP, then exerts its effect by inhibiting DNA polymerase and DNA synthesis nih.govbiorbyt.com.

Biomarkers play a vital role in preclinical studies for monitoring drug effects and disease progression uni-konstanz.denih.gov. While specific biomarkers directly assessed in MB-7133 preclinical PD studies were not detailed in the search results, general principles of preclinical PD and biomarker assessment involve measuring drug levels, target modulation, and indicators of biological response or disease activity catapult.org.uknih.govmdpi.com. For a DNA synthesis inhibitor like the active form of MB-7133, potential pharmacodynamic endpoints could include measures of cell proliferation inhibition or markers of DNA damage in target tissues.

Understanding the temporal relationship between MB-7133 exposure and the pharmacodynamic response is essential for optimizing dosing strategies in preclinical studies catapult.org.uknih.gov.

Analysis of Systemic Metabolism and Metabolite Profiles in Animal Systems

Metabolism studies in preclinical animal models are conducted to understand how the drug is processed by the body, identify metabolites, and assess potential differences in metabolic profiles across species evotec.comwuxiapptec.com.

A method using HPLC-MS/MS has been developed and validated for the simultaneous determination of MB-7133 and its metabolites, cytarabine (araC) and arabinofuranosyluracil (B3032727) (araU), in rat plasma patsnap.com. This indicates that in rats, MB-7133 is metabolized, yielding araC and araU as detectable metabolites patsnap.com.

Metabolite profiling and identification studies are crucial for evaluating metabolite exposure and metabolic clearance pathways in preclinical models and comparing them to human metabolism to assess the suitability of the animal models for toxicological evaluations evotec.comwuxiapptec.com. The goal is to identify potential disproportionate or unique human metabolites that may require further safety testing wuxiapptec.com.

The development of analytical methods, such as the HPLC-MS/MS method mentioned for rat plasma, is fundamental for conducting these metabolic studies and obtaining detailed metabolite profiles patsnap.com.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Structural Determinants for Deoxyribonucleic Acid Synthesis Inhibition Activity

MB-7133 functions as an inhibitor of DNA synthesis biorbyt.com. Its activity stems from its conversion to araCTP, which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA during replication nih.gov. The incorporation of araCTP into the growing DNA chain leads to chain termination or inhibition of DNA polymerase activity, thereby blocking DNA synthesis nih.gov. The structural determinants for its DNA synthesis inhibition activity are intrinsically linked to its identity as a prodrug of cytarabine (B982) monophosphate and its subsequent metabolic conversion to the active triphosphate form, araCTP nih.gov. The arabinose sugar moiety, instead of the natural ribose, is a critical structural feature responsible for the inhibitory effect on DNA polymerase once the active triphosphate is formed nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

While specific QSAR studies directly focused on correlating the structural features of MB-7133 with its DNA synthesis inhibition activity were not found in the provided search results, QSAR methodologies are broadly applied in drug discovery to model the relationship between chemical structure and biological activity oup.com. These methods use mathematical models to link molecular descriptors of compounds to their observed activities, aiming to predict the activity of new compounds or understand the structural features crucial for activity oup.com. QSAR can involve various computational techniques, including machine learning models oup.com.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target nih.gov. This method is valuable in understanding the potential binding modes and interactions between a molecule and its biological target nih.gov. For MB-7133, the relevant biological target for its inhibitory activity is DNA polymerase nih.govpatsnap.com. Molecular docking simulations could be employed to analyze how the active form, araCTP, interacts with the active site of DNA polymerase, identifying key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). Although specific docking studies for MB-7133 or araCTP with DNA polymerase were not detailed in the provided results, molecular docking is a standard tool in studying the interactions of enzyme inhibitors nih.gov.

Advanced Analytical Methodologies for Compound Profiling

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Prodrug and Metabolite Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely utilized and powerful analytical technique for the quantitative analysis of pharmaceutical compounds and their metabolites in complex biological matrices. americanpharmaceuticalreview.comcreative-biolabs.comkcl.ac.uknih.gov Its high sensitivity and selectivity make it particularly suitable for pharmacokinetic and metabolic profiling studies. americanpharmaceuticalreview.comcreative-biolabs.com

For MB-7133, a simple, selective, and sensitive HPLC-MS/MS method has been developed and validated for the simultaneous determination of the prodrug and its key metabolites, cytarabine (B982) (araC) and arabinofuranosyluracil (B3032727) (araU), in rat plasma. patsnap.com This method employs high-pressure liquid chromatography coupled to a triple-quadrupole mass spectrometer. patsnap.com

The validation of such a method typically involves assessing parameters critical for ensuring the reliability and accuracy of the quantitative data. These parameters commonly include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and matrix effects. Accurate quantification is performed using the peak area ratios of the targeted analyte compared to an internal standard, often an isotopically labeled version of the analyte. nih.gov Calibration curves are constructed using multiple points across the expected concentration range of the compounds in the biological samples. nih.gov

The application of HPLC-MS/MS allows for the simultaneous monitoring of the parent prodrug, MB-7133, and its active and inactive metabolites, providing crucial data on their concentrations over time in biological samples. This is essential for understanding the metabolic fate of the prodrug.

Spectroscopic Techniques for Structural Elucidation of Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Spectroscopic techniques play a vital role in the structural elucidation of these metabolites. Among the most powerful analytical methods for metabolite identification and structural elucidation are mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. criver.com

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments, offering insights into the molecular weight and structural subunits of the metabolite. criver.com High-resolution mass spectrometry allows for accurate mass measurements, which can help determine the elemental composition of the metabolite. criver.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing detailed structural information through fragmentation patterns. criver.com Data such as retention time, isotopic pattern, accurate mass measurement, and product ion fragmentation are routinely used to reinforce the identity of the proposed structure. criver.com

NMR spectroscopy, on the other hand, provides detailed information about the connectivity and spatial arrangement of atoms within a molecule based on the interaction of atomic nuclei with a magnetic field. While mass spectrometry is highly sensitive and provides molecular weight and fragmentation data, NMR offers complementary information about the complete structure, including the arrangement of hydrogen and carbon atoms. criver.com Combining MS and NMR data is a powerful approach for definitive structural elucidation of metabolites, especially for novel or unexpected biotransformation products. criver.com

Structure elucidation using spectroscopic methods involves interpreting the acquired spectral data and often comparing it to databases or synthetic standards where available. criver.com

Chromatographic Separations for Purity and Impurity Analysis

Chromatographic separation techniques are fundamental for assessing the purity of MB-7133 and for identifying and quantifying potential impurities. Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality, safety, and efficacy of a compound. resolvemass.ca

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, enabling the separation of the main compound from related substances, process impurities, and degradation products based on their differential interactions with the stationary and mobile phases. chromatographyonline.comsepscience.com Various HPLC modes, such as reversed-phase, normal-phase, or mixed-mode chromatography, can be employed depending on the chemical properties of MB-7133 and its potential impurities. researchgate.net

Detection methods coupled with HPLC, such as UV-Visible spectroscopy (particularly using a photodiode array, PDA detector) and mass spectrometry (LC-MS), are used to monitor the separated components. chromatographyonline.comsepscience.com PDA detectors can assess peak purity by analyzing the UV spectra across a chromatographic peak, identifying potential coelution of multiple compounds. chromatographyonline.comsepscience.com However, UV spectral peak purity assessment has limitations and does not unequivocally prove peak purity; manual review of spectral data is essential. sepscience.com

LC-MS provides a more definitive assessment of peak purity by separating compounds based on chromatographic behavior and then detecting them based on their mass-to-charge ratio. sepscience.com This hyphenated technique is highly sensitive and specific, capable of detecting and identifying impurities even at low concentrations in complex mixtures. resolvemass.cawaters.com Impurity profiling using LC-MS involves separating components, ionizing them, and measuring their m/z ratios to identify and quantify impurities by comparing results to standards or databases. resolvemass.ca

Future Research Trajectories and Conceptual Frameworks

Advancements in Targeted Prodrug Design for Specific Biological Contexts

The core concept behind MB-7133 is its design as a liver-targeted prodrug utilizing HepDirect™ technology. nih.govwikipedia.org This technology relies on the oxidation of a specific carbon in the prodrug's structure by cytochrome P450 enzymes, predominantly found in the liver, leading to the release of araCMP. wikipedia.org Subsequently, liver kinases convert araCMP to the active araCTP. nih.gov This targeted delivery aims to increase the concentration of the active metabolite in liver cancer cells while minimizing systemic exposure and potential toxicity to non-target tissues. nih.govwikipedia.org

Future research in this area could focus on refining the targeting moiety of prodrugs like MB-7133 to enhance specificity and efficiency of delivery to malignant hepatocytes. This might involve exploring alternative targeting ligands or release mechanisms that are even more selectively activated within the tumor microenvironment or by specific liver cancer cell subtypes. Advances in targeted prodrug design could also investigate strategies to overcome potential efflux mechanisms in liver cancer cells that might limit intracellular accumulation of the active metabolite. ctdbase.org

The success of nucleoside monophosphate prodrugs, such as sofosbuvir, highlights the potential of these technologies in drug discovery. wikipedia.org Building on this, future work could explore the application of similar targeted prodrug strategies to other nucleoside analogues with demonstrated activity against liver malignancies but limited by unfavorable pharmacokinetic profiles or systemic toxicity.

Exploration of Synergistic Modalities with Other Deoxyribonucleic Acid-Targeting Agents

The mechanism of action of MB-7133 involves the incorporation of its active metabolite, araCTP, into DNA, leading to the inhibition of DNA synthesis and function. nih.gov Given this DNA-targeting activity, a significant area for future research involves exploring synergistic treatment modalities with other agents that also modulate DNA or related pathways.

While specific published data on synergistic studies of MB-7133 with other DNA-targeting agents were not identified in the conducted searches, the conceptual framework for such research is well-established in oncology. Combining agents that induce DNA damage through different mechanisms, interfere with DNA repair pathways, or target enzymes involved in nucleotide metabolism can lead to enhanced cytotoxicity and overcome resistance. swmed.eduuni-freiburg.defishersci.no

Future studies could investigate combinations of MB-7133 with agents such as DNA damaging agents (e.g., platinum compounds or topoisomerase inhibitors), poly(ADP-ribose) polymerase (PARP) inhibitors that impair DNA repair, or other antimetabolites that disrupt nucleotide pools. swmed.eduuni-freiburg.defishersci.no The rationale for such combinations would be to exploit potential synergistic interactions that could lead to improved anti-tumor efficacy at lower doses, potentially mitigating toxicity and overcoming or preventing the development of resistance. Preclinical studies evaluating the effects of such combinations on liver cancer cell lines and in relevant animal models would be crucial to identify promising synergistic regimens.

Development of Novel Methodologies for Preclinical Assessment

Accurate and predictive preclinical assessment is critical for the successful development of targeted prodrugs like MB-7133. While preclinical studies have supported the further development of MB-7133 for hepatocellular carcinoma neobioscience.com, the development of novel methodologies tailored to evaluate the unique characteristics of targeted prodrugs in specific biological contexts remains an important area for future research.

Traditional preclinical models may not fully capture the complexities of targeted delivery, activation, and metabolism within the liver tumor microenvironment. Future research could focus on developing more sophisticated in vitro models, such as 3D cell cultures or organoids derived from liver cancer, that better recapitulate the in vivo tumor architecture and metabolic profile. bmrb.io

Furthermore, the development and application of advanced in vivo imaging techniques could provide valuable insights into the distribution, activation, and pharmacodynamics of MB-7133 in real-time. Techniques like PET or SPECT imaging with radiolabeled MB-7133 or its metabolites could allow for non-invasive monitoring of liver targeting efficiency and conversion to the active form.

Novel computational approaches, such as physiologically based pharmacokinetic (PBPK) modeling, could also play a crucial role in predicting the behavior of MB-7133 in humans based on preclinical data, aiding in dose selection and clinical trial design. Integrating data from various preclinical methodologies will be essential for a comprehensive assessment of the potential efficacy and safety of MB-7133 and other targeted prodrugs.

Contribution to the Understanding of Nucleoside Analogue Resistance Mechanisms

Resistance to nucleoside analogues is a significant challenge in cancer therapy. MB-7133's design, which bypasses the need for cellular uptake by nucleoside transporters and delivers an already monophosphorylated form of cytarabine (B982), offers a potential strategy to overcome certain resistance mechanisms. wikipedia.org Deficiencies in nucleoside transporters and reduced activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of cytarabine, are common mechanisms of resistance to conventional cytarabine. wikipedia.org By delivering araCMP directly, MB-7133 is expected to be active in cells that are resistant to cytarabine due to these specific mechanisms. wikipedia.org

Future research can leverage MB-7133 as a tool to further investigate and understand the complex mechanisms of nucleoside analogue resistance in liver cancer. Studies comparing the efficacy of MB-7133 in liver cancer cell lines and patient samples with varying levels of nucleoside transporters and deoxycytidine kinase activity can provide valuable insights into the contribution of these factors to resistance.

Q & A

Basic: What experimental models are appropriate for studying MB-7133's mechanism in modulating CFTR function?

Answer:
MB-7133's interaction with CFTR-related pathways can be assessed using:

  • In vitro models: Transfected epithelial cell lines (e.g., HEK-293 or porcine intestinal crypt cells) to measure chloride ion flux via electrophysiological assays (e.g., Ussing chambers) .
  • In vivo models: Genetically modified porcine models, as CLCA4b (a target of MB-7133) is uniquely expressed in porcine intestinal crypts, mimicking human cystic fibrosis (CF) phenotypes .
  • Controls: Include wild-type and CFTR-knockout models to isolate MB-7133-specific effects. Dose-response curves should be generated to quantify efficacy .

Advanced: How can researchers resolve discrepancies in MB-7133's efficacy across studies with varying genetic backgrounds?

Answer:
Contradictions may arise due to:

  • Model organism differences: Porcine vs. murine CLCA4b expression profiles. Validate species-specific gene homology and protein function using transcriptomics/Western blotting .
  • Dosage variability: Standardize dosing protocols (e.g., IC50 calculations) and account for pharmacokinetic differences via mass spectrometry .
  • Data triangulation: Perform meta-analyses of raw datasets to identify confounding variables (e.g., environmental factors) and apply sensitivity analyses .

Basic: What analytical methods ensure MB-7133's purity and stability in preclinical studies?

Answer:

  • Spectroscopic characterization: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • Chromatographic purity: HPLC/UV-Vis at λmax specific to MB-7133, with ≥95% purity thresholds. Include stability tests under varying pH/temperature .
  • Batch consistency: Document lot-specific variations in supplementary materials to ensure reproducibility .

Advanced: What statistical frameworks are optimal for analyzing MB-7133's dose-response relationships?

Answer:

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 values. Use software like GraphPad Prism for precision .
  • Error propagation: Report standard deviations (SD) or confidence intervals (CI) for triplicate experiments. Justify outlier exclusion via Grubbs’ test .
  • Multivariate analysis: Apply ANOVA for multi-dose comparisons, adjusting for multiple testing (e.g., Bonferroni correction) .

Basic: How to design a longitudinal study assessing MB-7133's long-term effects on CF-related phenotypes?

Answer:

  • Timeline: Define intervals for data collection (e.g., monthly over 12 months) to track phenotypic progression .
  • Endpoints: Measure lung function (FEV1), mucus viscosity, and bacterial colonization rates. Include histopathology for tissue damage assessment .
  • Ethical compliance: Adhere to IACUC protocols for animal welfare and data transparency .

Advanced: How to integrate multi-omics data to map MB-7133's systemic impact on cellular pathways?

Answer:

  • Transcriptomics: RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., CFTR, CLCA4b). Use pathway enrichment tools (DAVID, KEGG) .
  • Proteomics: LC-MS/MS to quantify protein abundance changes. Validate hits via Western blot or ELISA .
  • Data integration: Employ systems biology platforms (Cytoscape) to visualize network interactions and prioritize therapeutic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.